

# Spectroscopic data for 3-(Isobutyrylamino)benzoic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547

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## Spectroscopic Data for 3-(Isobutyrylamino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Isobutyrylamino)benzoic acid**. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Isobutyrylamino)benzoic acid**. These predictions are derived from computational models and analysis of structurally related molecules.

## Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.9	Singlet, broad	1H	Carboxylic acid (-COOH)
~10.0	Singlet	1H	Amide (-NH)
~8.2	Singlet	1H	Ar-H2
~7.8	Doublet	1H	Ar-H4
~7.6	Doublet	1H	Ar-H6
~7.4	Triplet	1H	Ar-H5
~2.6	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.1	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Predicted $^{13}\text{C}$ NMR Data (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~175.5	Amide Carbonyl (C=O)
~167.0	Carboxylic Acid Carbonyl (C=O)
~139.0	Ar-C3
~131.5	Ar-C1
~129.0	Ar-C5
~124.0	Ar-C6
~123.5	Ar-C4
~120.0	Ar-C2
~35.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~19.5	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~3250	Medium	N-H stretch (Amide)
~3050	Weak	Aromatic C-H stretch
~2970, ~2870	Weak	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic acid)
~1660	Strong	C=O stretch (Amide I)
~1600, ~1480	Medium	Aromatic C=C stretch
~1540	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (Carboxylic acid)
~1180	Medium	C-N stretch

## Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
207	40	[M] <sup>+</sup> (Molecular Ion)
190	10	[M - OH] <sup>+</sup>
164	5	[M - C <sub>3</sub> H <sub>3</sub> O] <sup>+</sup>
137	100	[M - C <sub>4</sub> H <sub>6</sub> O] <sup>+</sup> (from McLafferty rearrangement)
120	60	[C <sub>7</sub> H <sub>6</sub> NO] <sup>+</sup>
92	30	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>
71	25	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
43	50	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Isopropyl cation)

## Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(Isobutyrylamino)benzoic acid** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution is then transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For  $^1\text{H}$  NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

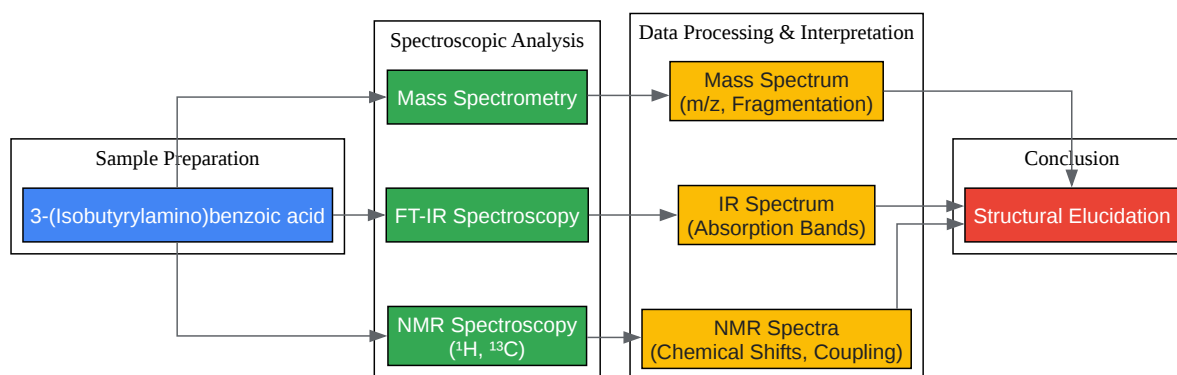
The IR spectrum of solid **3-(Isobutyrylamino)benzoic acid** is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electron ionization (EI) source coupled to a quadrupole mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting positively charged ions are then accelerated into the mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge ( $m/z$ ) range of 40-500.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(Isobutyrylamino)benzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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